METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound with a pyrimidine core. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-component reaction involving methyl acetoacetate, 4-methylbenzaldehyde, and thiourea. This reaction is typically carried out under reflux conditions in the presence of a catalyst such as iodine . The reaction proceeds via the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones and their derivatives .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave-assisted synthesis has also been explored to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-methyl-4-(4-iodophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an iodine atom on the phenyl ring.
Uniqueness
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36g/mol |
IUPAC Name |
methyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-8-4-6-10(7-5-8)12-11(13(17)18-3)9(2)15-14(19)16-12/h4-7,12H,1-3H3,(H2,15,16,19) |
InChI Key |
JPNGAFIAIFDDHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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